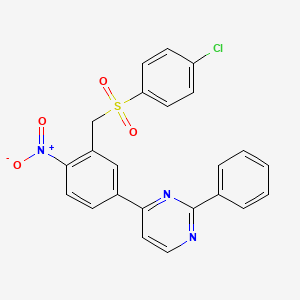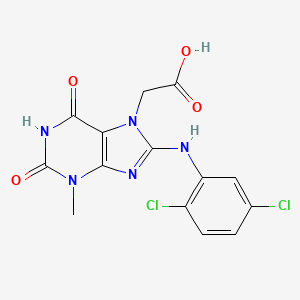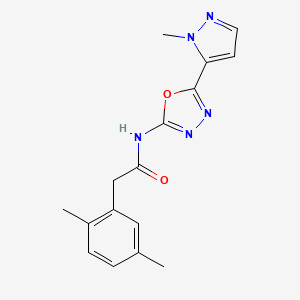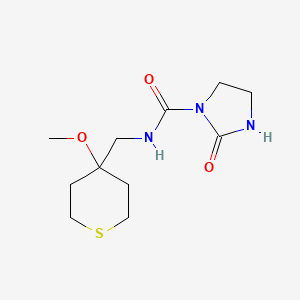![molecular formula C11H11N3O3S2 B3017627 N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide CAS No. 380427-32-7](/img/structure/B3017627.png)
N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a compound that falls within the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial and enzyme inhibition properties. The compound is characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further linked to a phenyl group substituted with a hydrazinecarbonyl moiety.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines or hydrazines with sulfonyl chlorides or isothiocyanates. For instance, a series of sulfonamides incorporating 4-thioureido-benzolamide moieties were prepared from aminobenzolamide and thiophosgene, followed by the reaction with hydrazines . Another example includes the use of a novel N-bromo sulfonamide reagent for the synthesis of heterocyclic compounds via a tandem cyclocondensation-Knoevenagel–Michael reaction . These methods highlight the versatility of sulfonamide chemistry in creating a variety of compounds, including this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, UV, NMR, and XRD. For example, the structural and spectroscopic studies of a related sulfonamide compound were performed using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and electronic structure, which are essential for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions due to their functional groups. The reactivity of a precursor sulfonamido moiety towards hydrazine derivatives has been studied, leading to the formation of pyrazole and oxazole derivatives . Additionally, a palladium-catalyzed coupling reaction of aryl nonaflates with sulfur dioxide and hydrazines has been reported to synthesize N-aminosulfonamides . These reactions demonstrate the chemical versatility of sulfonamides and their potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can be investigated through experimental and theoretical approaches. For instance, the thermal stability of a sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Computational methods such as density functional theory (DFT) calculations can predict the electronic structure, including HOMO-LUMO energies, which indicate the charge transfer within the molecule . Additionally, the first-order hyperpolarizability and molecular electrostatic potential can be calculated to understand the nonlinear optical properties and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis of Thiophene Sulfonyl Derivatives : Thiophene-2-sulfonyl chloride reacts with various amines, including hydrazine, to form different hydrazones and other derivatives. These derivatives have been characterized using infrared (IR), nuclear magnetic resonance (NMR), and mass spectra techniques, providing a foundation for further applications (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Antimicrobial Applications
Antimicrobial Activity : Some N-arylthiophenesulfonamides, potentially including N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide, exhibit antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various bacteria and fungi, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Properties : Certain derivatives of N-arylthiophenesulfonamides have demonstrated potential as anticancer agents. Studies include the synthesis and biological evaluation of pyrazole derivatives and the investigation of their effects on cancer cell lines, showing promising anticancer activity (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Mécanisme D'action
Target of Action
Similar compounds have been reported to targetcarbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
If it indeed targets carbonic anhydrases like its analogs, it may inhibit these enzymes, disrupting the balance of carbon dioxide and bicarbonate ions in the cell .
Biochemical Pathways
If it inhibits carbonic anhydrases, it could impact various physiological processes, including pH regulation and electrolyte balance .
Result of Action
If it acts as a carbonic anhydrase inhibitor, it could potentially alter intracellular pH and disrupt various cellular processes .
Propriétés
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFFNNRTOOCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)
![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)
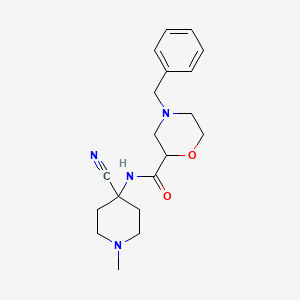
![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)


![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)
